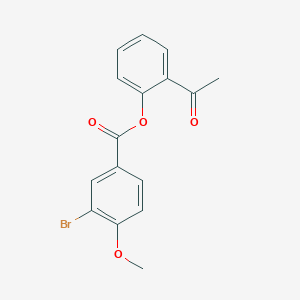

2-acetylphenyl 3-bromo-4-methoxybenzoate

Description

2-Acetylphenyl 3-bromo-4-methoxybenzoate is a substituted benzoate ester characterized by a 3-bromo-4-methoxybenzoic acid backbone esterified with a 2-acetylphenol group. Its structural complexity, including the acetyl group on the phenyl ring, may facilitate intermolecular interactions such as hydrogen bonding or π-stacking, critical for solid-state packing or biological activity .

Properties

IUPAC Name |

(2-acetylphenyl) 3-bromo-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO4/c1-10(18)12-5-3-4-6-14(12)21-16(19)11-7-8-15(20-2)13(17)9-11/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZCHDFARMHTLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=C(C=C2)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetylphenyl 3-bromo-4-methoxybenzoate typically involves the esterification of 2-acetylphenol with 3-bromo-4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-acetylphenyl 3-bromo-4-methoxybenzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.

Reduction: Sodium borohydride in methanol or ethanol at low temperatures.

Major Products Formed

Substitution: Formation of 2-acetylphenyl 3-substituted-4-methoxybenzoate derivatives.

Oxidation: Formation of 2-carboxyphenyl 3-bromo-4-methoxybenzoate.

Reduction: Formation of 2-(1-hydroxyethyl)phenyl 3-bromo-4-methoxybenzoate.

Scientific Research Applications

2-acetylphenyl 3-bromo-4-methoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-acetylphenyl 3-bromo-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and methoxy group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoate Core

The positional and functional group differences among related benzoate esters significantly impact their physicochemical and biological properties:

Key Observations :

- Steric and Conformational Differences : The acetyl group in the 2-acetylphenyl moiety introduces steric hindrance, which may affect molecular packing in the solid state. For example, structurally analogous N-(2-acetylphenyl)acetamide adopts a planar conformation with intermolecular hydrogen bonds .

Hydrogen Bonding and Solid-State Behavior

Compounds with acetylphenyl groups, such as N-(2-acetylphenyl)acetamide, exhibit planar conformations stabilized by intramolecular hydrogen bonds (e.g., N–H···O=C), which are critical for crystal packing . In contrast, the ester linkage in this compound may reduce hydrogen-bonding propensity compared to amides, leading to distinct crystallographic arrangements. For instance, oxalamide derivatives (e.g., N,N'-bis(2-acetylphenyl)oxalamide) form three-centered hydrogen bonds, whereas esters like the target compound may rely on weaker van der Waals interactions .

Bond Lengths and Conformational Analysis

Data from analogous acetamide and oxalamide compounds (Table 1, ) reveal:

- Bond Lengths : The N7–C1 and N7–C8 bonds in benzamide derivatives average 1.413 Å and 1.354 Å, respectively, consistent with partial double-bond character due to resonance. In contrast, ester carbonyl groups (C=O) typically exhibit shorter bond lengths (~1.21 Å), suggesting stronger polarization .

- Torsional Angles: The C2–C1–N7–C8 torsion angle in compound 1 () is non-planar, whereas oxalamate/oxalamide derivatives (compounds 2–3) adopt planar conformations. This highlights the conformational flexibility of the target ester compared to rigid amides .

Thermodynamic and Spectroscopic Properties

Esters, lacking such protons, may exhibit simpler NMR spectra dominated by aryl and alkyl proton environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.